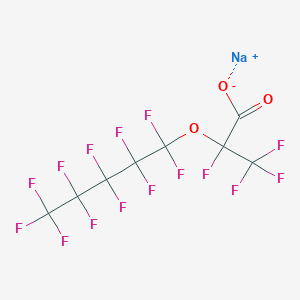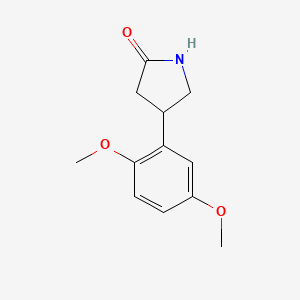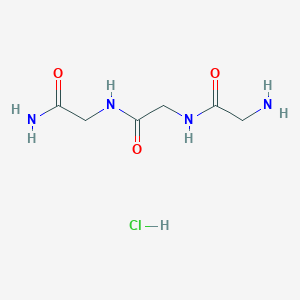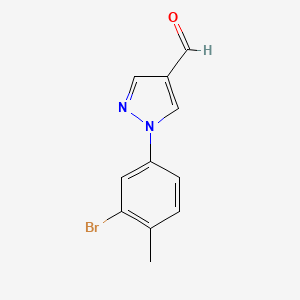
2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylacetic acid (2,6-DCDDFA) is a small molecule compound that has gained attention in the scientific community due to its potential applications in a variety of fields. It has been studied for its ability to act as an inhibitor of several enzymes, as well as its potential role in drug delivery. This compound has also been studied for its potential to act as an anti-cancer agent.
Scientific Research Applications
2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylacetic acid has been studied for its potential applications in a variety of fields. It has been studied for its ability to act as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), glycogen synthase kinase-3 (GSK-3), and phosphodiesterase-4 (PDE-4). It has also been studied for its potential role in drug delivery, as it has been shown to be capable of carrying drugs into cells. 2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylacetic acid has also been studied for its potential to act as an anti-cancer agent, as it has been shown to inhibit the growth of several types of cancer cells.
Mechanism of Action
2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylacetic acid has been shown to act as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), glycogen synthase kinase-3 (GSK-3), and phosphodiesterase-4 (PDE-4). It is believed to act by binding to the active sites of these enzymes, thus preventing them from carrying out their normal functions. In addition, 2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylacetic acid has been shown to be capable of carrying drugs into cells, which may be due to its ability to interact with cell membranes.
Biochemical and Physiological Effects
2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylacetic acid has been shown to inhibit the growth of several types of cancer cells, including prostate, breast, and ovarian cancer cells. It has also been shown to reduce inflammation and pain in animal models. In addition, 2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylacetic acid has been shown to have anti-bacterial and anti-viral properties.
Advantages and Limitations for Lab Experiments
2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylacetic acid is a relatively small molecule, which makes it ideal for use in laboratory experiments. It is also relatively easy to synthesize and can be purified using recrystallization. However, it is important to note that 2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylacetic acid is not approved for human use and should only be used in laboratory experiments.
Future Directions
There are a number of potential future directions for research involving 2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylacetic acid. These include further studies on its potential as an anti-cancer agent, as well as its potential to act as a drug delivery system. Additionally, further research could be conducted on its mechanism of action and its ability to interact with cell membranes. Additionally, more research could be conducted on its potential applications in other fields, such as agriculture and food production. Finally, further research could be conducted on its potential side effects, as well as its potential for toxicity.
Synthesis Methods
2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylacetic acid is synthesized through a reaction between 2,6-dichloro-3,5-difluorophenylacetic acid and trifluoromethanesulfonic acid, which is catalyzed by a tertiary amine. The reaction is conducted in an organic solvent, such as dimethylformamide (DMF). The reaction results in the formation of a trifluoromethylphenylacetic acid, which is then purified by recrystallization. The resulting compound is a white solid that is soluble in water and organic solvents.
properties
IUPAC Name |
2-[2,6-dichloro-3,5-difluoro-4-(trifluoromethyl)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl2F5O2/c10-5-2(1-3(17)18)6(11)8(13)4(7(5)12)9(14,15)16/h1H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNIQFLIFNGDIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1Cl)F)C(F)(F)F)F)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl2F5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-3,5-difluoro-4-(trifluoromethyl)phenylacetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bis-[2-(6-methylpyridin-2-yl)ethyl]-amine](/img/structure/B6358888.png)

![Naphthalen-1-yl-(S)-[(1R)-phenylethylamino]-acetonitrile](/img/structure/B6358899.png)




![N-[Cyano(2-fluorophenyl)methyl]acetamide](/img/structure/B6358937.png)



